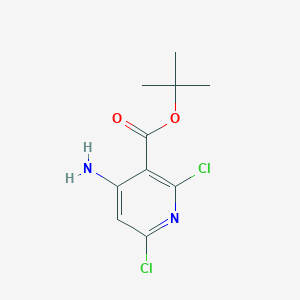

Tert-butyl 4-amino-2,6-dichloronicotinate

Description

Tert-butyl 4-amino-2,6-dichloronicotinate (CAS: 1044148-88-0) is a nicotinic acid derivative featuring a tert-butyl ester group and two chlorine substituents at the 2- and 6-positions of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural features—including the tert-butyl protecting group and halogen substituents—enhance stability, modulate reactivity, and improve solubility in organic solvents, making it valuable for multi-step synthetic routes .

Properties

CAS No. |

1211517-70-2 |

|---|---|

Molecular Formula |

C10H12Cl2N2O2 |

Molecular Weight |

263.12 g/mol |

IUPAC Name |

tert-butyl 4-amino-2,6-dichloropyridine-3-carboxylate |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-5(13)4-6(11)14-8(7)12/h4H,1-3H3,(H2,13,14) |

InChI Key |

FQBUGUYSADBAAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(C=C1N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-amino-2,6-dichloronicotinate can be synthesized through a multi-step process starting from 4-amino-2,6-dichloropyridine. One common method involves the reaction of 4-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate in the presence of a base to form the tert-butyl ester . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chlorine atoms at positions 2 and 6 undergo S<sub>N</sub>Ar reactions due to the electron-deficient nature of the pyridine ring. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

Reaction with morpholine under Pd-catalyzed conditions yields derivatives with modified substituents :

textTert-butyl 4-amino-2,6-dichloronicotinate + Morpholine → Tert-butyl 4-amino-2-morpholino-6-chloronicotinate

Conditions:

-

Catalyst: Pd(OAc)<sub>2</sub>, Xantphos

-

Base: Cs<sub>2</sub>CO<sub>3</sub>

-

Solvent: THF, 80°C

Table 1: S<sub>N</sub>Ar Reaction Outcomes with Different Nucleophiles

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Example Reaction:

textThis compound + HCl → 4-Amino-2,6-dichloronicotinic acid + tert-butanol

Conditions:

-

Acid: 6M HCl

-

Temperature: Reflux, 12 hours

-

Yield: >90%

Key Factors Affecting Hydrolysis:

-

Acidic Conditions: Faster deprotection but may protonate the amino group.

-

Basic Conditions: Slower due to ester stability in polar aprotic solvents.

Functionalization of the Amino Group

The amino group at position 4 participates in acylation and alkylation reactions.

Acylation

Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) protects the amino group :

textThis compound + Boc<sub>2</sub>O → Tert-butyl 4-(Boc-amino)-2,6-dichloronicotinate

Conditions:

Alkylation

Alkylation with alkyl halides introduces substituents:

textThis compound + CH<sub>3</sub>I → Tert-butyl 4-(methylamino)-2,6-dichloronicotinate

Conditions:

-

Base: K<sub>2</sub>CO<sub>3</sub>, DMF

-

Temperature: 60°C, 6 hours

-

Yield: 70%

Cross-Coupling Reactions

Pd-catalyzed couplings enable C–N and C–C bond formation.

Buchwald-Hartwig Amination

Amination with aryl halides produces biaryl derivatives :

textThis compound + 5-Cyanopyrazin-2-amine → Tert-butyl 4-((5-cyanopyrazin-2-yl)amino)-2,6-dichloronicotinate

Conditions:

-

Catalyst: Pd<sub>2</sub>(dba)<sub>3</sub>, BINAP

-

Base: NaOtert-Bu

-

Solvent: Toluene, 100°C

Table 2: Cross-Coupling Partners and Outcomes

| Partner | Product Type | Yield | Source |

|---|---|---|---|

| 5-Cyanopyrazin-2-amine | Pyrazine-linked derivative | 82% | |

| Phenylboronic acid | Biaryl derivative | 75% |

Oxidation

The amino group can be oxidized to a nitro group using H<sub>2</sub>O<sub>2</sub>/AcOH:

textThis compound → Tert-butyl 4-nitro-2,6-dichloronicotinate

Yield: 60%

Reduction

Catalytic hydrogenation reduces the nitro group to amine:

textTert-butyl 4-nitro-2,6-dichloronicotinate → this compound

Conditions:

-

Catalyst: Pd/C, H<sub>2</sub> (1 atm)

-

Solvent: EtOH

-

Yield: 95%

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Tert-butyl 4-amino-2,6-dichloronicotinate serves as a versatile building block in organic synthesis. Its functional groups facilitate various chemical transformations, making it useful for creating more complex molecules. It can undergo reactions such as:

- Esterification : The compound can be used to synthesize esters through reactions with alcohols.

- Nucleophilic Substitution : The amino group allows for nucleophilic substitution reactions, enabling the formation of amides or other derivatives.

2. Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents. Notable applications include:

- Kinase Inhibition : Research has shown that compounds similar to this compound can act as kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases .

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties, suggesting potential use in developing new antibiotics.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications:

- Polymer Synthesis : The compound can be employed in synthesizing polymers and coatings, enhancing material properties.

- Agricultural Chemicals : It may also find applications in developing agrochemicals due to its biological activity.

Case Study 1: Kinase Inhibition

A study published in a patent document highlights the effectiveness of heterocyclic-substituted pyridyl compounds as kinase inhibitors. This compound was shown to modulate IRAK-4 activity, indicating its potential role in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Research conducted on related compounds demonstrated significant antimicrobial effects against various pathogens. The presence of the amino group was crucial for enhancing biological activity, suggesting that this compound could lead to novel antibiotic formulations.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2,6-dichloronicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atoms may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Structural Analysis :

- Chlorine Substitution: The 2,6-dichloro pattern in the target compound enhances steric hindrance and electronic effects compared to mono-chloro derivatives (e.g., 1640995-60-3), influencing reactivity in nucleophilic aromatic substitution .

- Protecting Groups : The tert-butyl ester in the target compound offers better hydrolytic stability than the free carboxylic acid in 171178-34-0, which is prone to decarboxylation under acidic conditions .

- Amino Group Protection: Unlike tert-butyl carbamate derivatives (e.g., 501907-61-5), the unprotected 4-amino group in the target compound allows direct functionalization, reducing synthetic steps in drug development .

Biological Activity

Tert-butyl 4-amino-2,6-dichloronicotinate (CAS 23964-33-2) is a compound of significant interest due to its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12Cl2N2O2

- Molecular Weight : 249.12 g/mol

The compound consists of a pyridine ring substituted with amino and dichloro groups, which are crucial for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it has been studied in the context of CHK1 (Checkpoint Kinase 1) inhibition, which is critical for DNA damage response and repair pathways .

- Antitumor Activity : In vitro studies have demonstrated that this compound can potentiate the effects of DNA-damaging chemotherapeutics, enhancing their efficacy against cancer cells .

- Cellular Mechanisms : The compound engages in cellular signaling pathways that may lead to apoptosis (programmed cell death) in cancer cells. This is particularly relevant in the development of targeted cancer therapies .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- CHK1 Inhibition Study : A study evaluated a series of compounds related to this compound and found that it significantly inhibited CHK1 activity, leading to increased sensitivity to chemotherapy in breast cancer cell lines .

- Combination Therapy Trials : In trials assessing combination therapies involving this compound and standard chemotherapeutics like doxorubicin, enhanced antitumor effects were observed, suggesting a synergistic relationship that warrants further investigation .

- Mechanistic Insights : A detailed mechanistic study revealed that the compound alters the phosphorylation status of key proteins involved in cell cycle regulation, further supporting its role as a potential therapeutic agent in oncology .

Q & A

Q. What experimental approaches can identify degradation pathways of this compound under UV irradiation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.